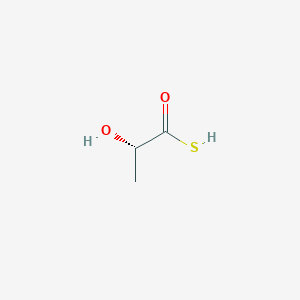
9,11-Didehydrospirolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,11-Didehydrospirolactone is a chemical compound that belongs to the class of spirolactones. It is structurally related to spironolactone, a well-known diuretic and anti-androgen medication. This compound is characterized by the presence of a lactone ring and a double bond at the 9,11 positions, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Didehydrospirolactone typically involves the use of steroidal precursors. One common method involves the dehydrogenation of spironolactone or its derivatives. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out under controlled temperature and pressure to ensure the selective formation of the double bond at the 9,11 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9,11-Didehydrospirolactone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s properties.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of different spirolactone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
9,11-Didehydrospirolactone has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other spirolactone derivatives.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as hypertension and heart failure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9,11-Didehydrospirolactone involves its interaction with specific molecular targets, such as mineralocorticoid receptors. By binding to these receptors, the compound can inhibit the effects of aldosterone, leading to increased excretion of sodium and water while retaining potassium. This mechanism is similar to that of spironolactone, but the presence of the double bond at the 9,11 positions may confer unique pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
Spironolactone: A diuretic and anti-androgen medication.
Eplerenone: Another aldosterone antagonist with a similar mechanism of action.
Canrenone: A metabolite of spironolactone with similar pharmacological effects.
Uniqueness
9,11-Didehydrospirolactone is unique due to the presence of the double bond at the 9,11 positions, which may influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirolactones and may offer advantages in specific therapeutic applications.
Properties
Molecular Formula |
C22H28O3 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(8S,10S,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h6,13,16,18H,3-5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1 |
InChI Key |
OWGUXBUOLTVDBZ-DOYHNPMNSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC45CCC(=O)O5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


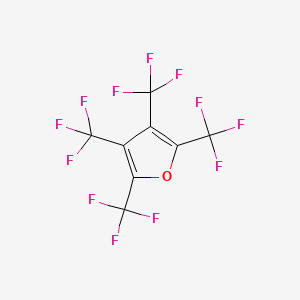
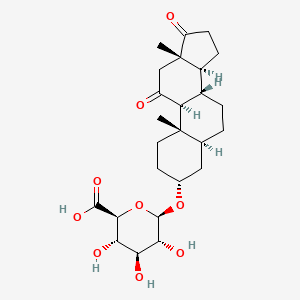
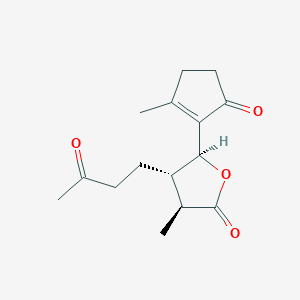

![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13420859.png)
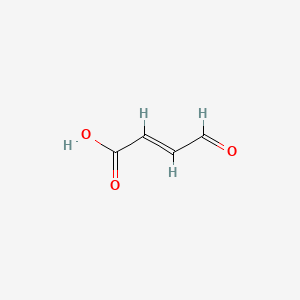
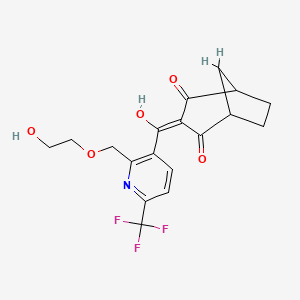
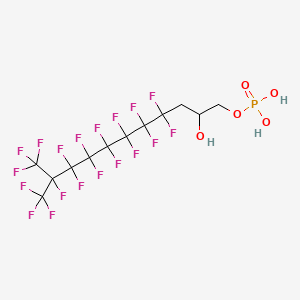
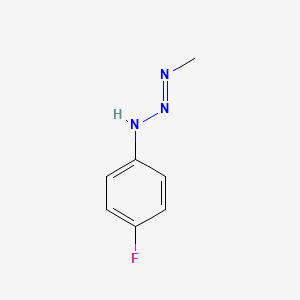
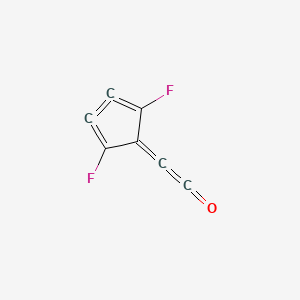

![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)
